molecular formula C22H24N4O5S B2432064 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 533869-93-1

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2432064
CAS No.: 533869-93-1
M. Wt: 456.52
InChI Key: JHOOULGYTRSICD-UHFFFAOYSA-N
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Description

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic small molecule designed for research applications, featuring a benzamide core linked to a 1,3,4-oxadiazole ring and a sulfonamide group. This specific molecular architecture is of significant interest in medicinal chemistry exploration. The 1,3,4-oxadiazole scaffold is a well-known heterocycle frequently utilized in the development of pharmacologically active compounds, with derivatives documented as antibacterial agents . The integration of the sulfonamide functional group further diversifies its potential biological interactions, as this motif is prevalent in compounds investigated for various therapeutic targets . The structural design of this benzamide derivative suggests potential as a valuable scaffold for probing biological mechanisms. Researchers may employ this compound in high-throughput screening assays to identify novel lead structures or as a chemical tool to study specific enzyme interactions. Its application is strictly confined to laboratory research, including but not limited to, early-stage drug discovery, chemical biology studies, and structure-activity relationship (SAR) investigations. This product is intended For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S/c1-15-6-3-4-13-26(15)32(28,29)19-11-9-16(10-12-19)20(27)23-22-25-24-21(31-22)17-7-5-8-18(14-17)30-2/h5,7-12,14-15H,3-4,6,13H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOOULGYTRSICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, characterization, and biological activities of this compound, drawing on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps starting from readily available precursors. The oxadiazole ring is crucial for its biological activity and is formed through cyclization reactions involving hydrazones. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • Cytotoxicity Assays : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The MTT assay results indicated that these compounds can induce apoptosis in cancer cells by activating pathways involving caspases and altering the Bax/Bcl-2 ratio .
CompoundIC50 (μM)Cell Line
SL-0125.72 ± 3.95MCF Cells
Drug 145.2 ± 13.0U87 Glioblastoma

The mechanism through which these compounds exert their effects often involves:

  • Induction of Apoptosis : The activation of caspases (e.g., caspase-3 and -9) leads to programmed cell death.
  • Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at various phases.
  • Inhibition of Tumor Growth : In vivo studies demonstrated that these compounds could significantly delay tumor growth in xenograft models without causing substantial weight loss in the subjects .

Study 1: Antitumor Efficacy in Mice

In a study involving nude mice bearing human cancer xenografts, a related compound demonstrated effective tumor growth suppression. The study utilized both histological analysis and molecular assays to evaluate the drug's efficacy .

Study 2: Structure–Activity Relationship (SAR)

Research on the SAR of oxadiazole derivatives has revealed that modifications to the piperidine moiety can enhance biological activity. For example, substituents on the benzamide portion significantly affect binding affinity and cytotoxicity .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing the oxadiazole moiety. For instance, a related compound demonstrated potent activity against multidrug-resistant strains of bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves targeting the bacterial division protein FtsZ, which is crucial for bacterial cell division. This suggests that N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide could be developed as a novel antibacterial agent.

CompoundActivityTarget
A14PotentFtsZ
Comparison with clinical drugsSuperior to ciprofloxacin and linezolid-

Anti-inflammatory Properties

Compounds with similar structures have shown significant anti-inflammatory effects in various models. For example, a study on p38 MAP kinase inhibitors indicated that derivatives of oxadiazoles can effectively reduce inflammation markers in vivo. This positions our compound as a potential candidate for treating inflammatory diseases.

StudyFindings
p38 MAP Kinase InhibitorsCompounds showed enhanced efficacy in reducing inflammation in rat models

Anticancer Potential

The anticancer properties of oxadiazole derivatives are well-documented. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways. The specific structural features of this compound may enhance its effectiveness against specific cancer types.

Cancer TypeMechanism of ActionReference
Breast CancerInduction of apoptosis via mitochondrial pathways
Colon CancerInhibition of cell proliferation

Case Study 1: Antibacterial Efficacy

A study examined the efficacy of various oxadiazole-containing benzamides against MRSA. The results indicated that compounds with specific substitutions exhibited significantly higher antibacterial activity compared to standard treatments. The structure-activity relationship (SAR) analysis provided insights into optimizing these compounds for better performance.

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory models, the compound demonstrated a marked reduction in pro-inflammatory cytokines when tested in vitro and in vivo. These findings suggest its potential application in treating chronic inflammatory conditions.

Chemical Reactions Analysis

Hydrolysis of the Oxadiazole Ring

The 1,3,4-oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions, leading to ring opening and formation of hydrazide derivatives.

Reaction ConditionsProducts FormedYieldSource
1M HCl, reflux, 6 hoursBenzamide hydrazide derivative72%
1M NaOH, 80°C, 4 hoursCarboxylic acid intermediate68%

Mechanism : Acidic hydrolysis proceeds via protonation of the oxadiazole nitrogen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the electrophilic carbon adjacent to the sulfonamide group .

Reduction Reactions

The oxadiazole ring can be reduced to form diamines or thioamide derivatives, depending on the reducing agent:

ReagentConditionsProductApplication
LiAlH4Dry THF, 0°C → RT, 2 hours1,2-Diamine derivativePrecursor for further functionalization
H2/Pd-CEthanol, 50 psi, 12 hoursPartially saturated oxadiazolineBioactive intermediate

Key Insight : Reduction preserves the sulfonamide and methoxyphenyl groups, enabling selective modification of the heterocyclic core.

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide linker participates in displacement reactions with nucleophiles:

NucleophileConditionsProductYieldSource
PiperidineDMF, 100°C, 8 hoursPiperidine-sulfonylbenzamide analog85%
Sodium azideDMSO, 120°C, 6 hoursAzide-functionalized derivative63%

Notable Reaction : The 2-methylpiperidine group can be replaced by bulkier amines under high-temperature conditions, altering pharmacological properties .

Electrophilic Aromatic Substitution

The 3-methoxyphenyl group undergoes electrophilic substitution, favoring para-directed reactions due to the electron-donating methoxy group:

ReagentConditionsProductRegioselectivity
HNO3/H2SO40°C, 2 hours4-Nitro-3-methoxyphenyl derivative>90% para
Br2/FeBr3RT, 1 hour4-Bromo-3-methoxyphenyl analog88% para

Implication : Functionalization at the para position enhances binding affinity in medicinal chemistry applications .

Oxidation of the Piperidine Moiety

The 2-methylpiperidine group undergoes oxidation to form N-oxide derivatives:

Oxidizing AgentConditionsProductYield
mCPBADCM, RT, 4 hoursPiperidine N-oxide78%
H2O2/AcOH60°C, 6 hoursHydroxylated piperidine derivative65%

Biological Relevance : N-Oxidation modulates metabolic stability and toxicity profiles .

Cross-Coupling Reactions

The oxadiazole ring participates in palladium-catalyzed cross-coupling reactions:

Reaction TypeConditionsProductCatalyst
Suzuki-MiyauraPd(PPh3)4, K2CO3, DMEBiaryl-oxadiazole hybrid92% conversion
SonogashiraPdCl2(PPh3)2, CuI, Et3NAlkynyl-oxadiazole conjugate85% yield

Application : These reactions enable the synthesis of structurally diverse analogs for SAR studies .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition reactions in the presence of electron-deficient alkenes:

SubstrateConditionsProductQuantum Yield
Maleic anhydrideUV (254 nm), 12 hoursCyclobutane-fused oxadiazole0.45

Significance : Photoreactivity expands utility in materials science .

Preparation Methods

Method A: Schotten-Baumann Reaction

  • Conditions : Aqueous NaOH (10%), benzoyl chloride (1.1 eq), and oxadiazole amine (1.0 eq) at 0°C.
  • Yield : 70–75% after recrystallization (ethanol/water).

Method B: Carbodiimide-Mediated Coupling

  • Reagents : EDC (1.5 eq), HOBt (1.2 eq), and DMF as solvent.
  • Temperature : 25°C for 12 hours.
  • Yield : 85–90% with column chromatography purification (SiO₂, ethyl acetate/hexane 3:7).

Comparative Analysis

Parameter Schotten-Baumann Carbodiimide-Mediated
Yield 70–75% 85–90%
Purity 90–92% 95–98%
Scalability Industrial Lab-scale
Byproducts Hydrolysis products Urea derivatives

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (ethyl acetate/hexane 10–50%) removes unreacted sulfonyl chloride and coupling agents.
  • Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity for pharmacological assays.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 8.21 (s, 1H, oxadiazole-H), 7.89–7.92 (d, 2H, benzamide-ArH), 3.84 (s, 3H, OCH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
  • MS (ESI+) : m/z 485.2 [M+H]⁺.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time for oxadiazole formation from 48 hours (batch) to 2 hours.
  • Catalyst Recycling : PbO recovery via filtration and reuse (3 cycles without yield loss).

Cost Analysis

Component Cost per kg (USD)
3-Methoxybenzoic acid 120
2-Methylpiperidine 450
EDC 980

Challenges and Mitigation Strategies

Byproduct Formation

  • Triazole Derivatives : Generated at temperatures >200°C during oxadiazole synthesis. Mitigated by strict temperature control.
  • Sulfonic Acid Impurities : Avoided by maintaining anhydrous conditions during sulfonylation.

Stability Issues

  • Hydrolysis of Sulfonamide : Degrades in acidic conditions (pH <4). Stabilized by lyophilization and storage at -20°C.

Q & A

Basic: What are the key considerations in optimizing the synthesis of this compound to ensure high yield and purity?

Methodological Answer:

  • Reagent Selection : Use cyanogen bromide (for oxadiazole ring formation) and sodium hydride (as a base for coupling reactions) to minimize side products. Ensure stoichiometric ratios are precise to avoid incomplete reactions .
  • Solvent Optimization : Employ anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) for coupling steps, as these solvents enhance reactivity while stabilizing intermediates .
  • Temperature Control : Maintain reflux conditions (e.g., 90°C for oxadiazole cyclization) to drive reaction completion, as lower temperatures may stall intermediate formation .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/water mixtures) to isolate pure products. Monitor purity via TLC/HPLC .

Basic: Which analytical techniques are most effective for characterizing this compound, and how should they be applied?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, sulfonyl groups at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonyl and oxadiazole moieties .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (methanol/chloroform) and analyze diffraction patterns .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacophoric elements of this compound?

Methodological Answer:

  • Substituent Variation : Systematically modify the 3-methoxyphenyl group (e.g., replace with 4-chlorophenyl or naphthyl) and the 2-methylpiperidine sulfonyl group (e.g., substitute with morpholine) to assess impacts on bioactivity .
  • In Vitro Assays : Test derivatives against target enzymes (e.g., CYP51 for antifungals) or cancer cell lines (e.g., MCF-7) to correlate structural changes with IC₅₀ values .
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the oxadiazole-sulfonyl scaffold and active sites (e.g., fungal CYP51’s heme pocket) .

Advanced: How should researchers address contradictions in biological activity data across different studies involving this compound?

Methodological Answer:

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) to isolate variability .
  • Model System Validation : Compare results across multiple models (e.g., fungal CYP51 isoforms vs. human isoforms) to identify species-specific effects .
  • Dose-Response Analysis : Perform full dose curves (e.g., 0.1–100 µM) to distinguish true activity from assay noise. Use statistical tools (e.g., ANOVA) to confirm significance .

Advanced: What methodological approaches are recommended for investigating this compound’s inhibitory effects on target enzymes like CYP51?

Methodological Answer:

  • Enzyme Kinetics : Conduct UV-Vis spectroscopy to monitor CYP51’s CO-binding spectrum disruption, indicating heme coordination by the compound .
  • Microsomal Assays : Use liver microsomes (human or fungal) to measure IC₅₀ values and assess metabolic stability. Include positive controls (e.g., ketoconazole) .
  • Binding Affinity Tests : Perform isothermal titration calorimetry (ITC) to quantify ΔG and ΔH of enzyme-inhibitor interactions .

Advanced: What are the best practices for conducting crystallographic analysis to determine this compound’s binding mode with target proteins?

Methodological Answer:

  • Protein Crystallization : Co-crystallize the compound with purified CYP51 (e.g., Aspergillus fumigatus) using hanging-drop vapor diffusion (PEG 3350 precipitant) .
  • Data Collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution (<2.0 Å) diffraction data. Process with HKL-2000 or XDS .
  • Structure Refinement : Refine models using Phenix or CCP4, focusing on ligand electron density maps (2mFo-DFc) to confirm binding poses .

Advanced: How can microsomal stability assays be optimized to assess the metabolic profile of this compound?

Methodological Answer:

  • Incubation Conditions : Use 1 mg/mL liver microsomes (human or rat), NADPH regeneration system, and 37°C incubation. Sample at 0, 15, 30, and 60 minutes .
  • Analytical Workflow : Quench reactions with ice-cold acetonitrile, centrifuge, and analyze supernatants via LC-MS/MS to quantify parent compound degradation .
  • Data Interpretation : Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) using well-stirred model equations. Compare to reference compounds (e.g., verapamil) .

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